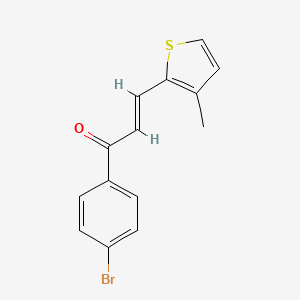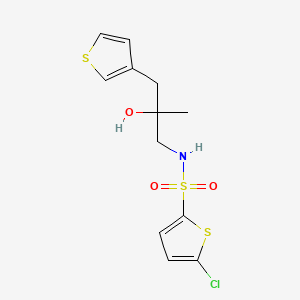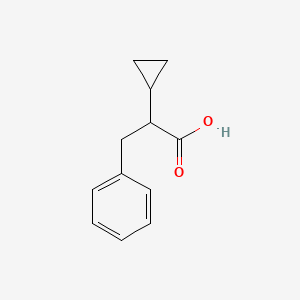
2-Cyclopropyl-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-3-phenylpropanoic acid is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Chemical Synthesis and Structural Analysis
2-Cyclopropyl-3-phenylpropanoic acid and its derivatives demonstrate significant potential in the field of chemical synthesis. For instance, the cyclopropyl group has been utilized in creating nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for producing cyclopentane compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006). Additionally, cyclopropyl compounds have been employed in the synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, revealing their potential as competitive antagonists for N-methyl-D-aspartate (NMDA) receptors (Dappen et al., 2010).
Pharmacological and Biological Context
Cyclopropyl derivatives have also been found in the context of pharmacology and biology. For example, the nonprotein amino acids 2-amino-3-cyclopropylbutanoic acid and 2-amino-5-chloro-4-pentenoic acid isolated from Amanita cokeri have shown toxicity against various fungi, arthropods, and bacteria, indicating the potential biological activity of cyclopropyl-containing compounds (Drehmel & Chilton, 2002).
Role in Organic Chemistry and Material Sciences
The cyclopropyl group's structural characteristics have been leveraged in diverse areas, including organic chemistry and material sciences. For instance, the cyclopropyl fragment has been increasingly used in drug development due to its unique properties, such as enhanced π-character of C-C bonds and the coplanarity of the three carbon atoms, contributing to the optimization of pharmacological properties (Talele, 2016). Furthermore, the Lewis acid-catalyzed ring-opening of cyclopropane with amine nucleophiles demonstrates the versatility of cyclopropyl groups in synthesizing compounds with pharmaceutical relevance (Lifchits & Charette, 2008).
Safety and Hazards
The safety information for 2-Cyclopropyl-3-phenylpropanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
It’s structurally similar to 3-phenylpropionic acid, which is known to interact with enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .
Mode of Action
Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .
Biochemical Pathways
3-phenylpropionic acid, a similar compound, has been shown to influence the foxo3/nad+ signaling pathway, reducing nad+ synthesis, suppressing the tricarboxylic acid cycle, and promoting protein acetylation .
Pharmacokinetics
Propionic acid derivatives, a class of compounds to which this molecule belongs, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .
Result of Action
3-phenylpropionic acid, a similar compound, has been shown to promote myotube hypertrophy .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
生化学分析
Biochemical Properties
It is known that phenylpropanoic acids, a group to which 2-Cyclopropyl-3-phenylpropanoic acid belongs, can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phenylpropanoic acids can undergo cyclization to form various derivatives . This process could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that phenylpropanoic acids are involved in various metabolic processes in plants .
特性
IUPAC Name |
2-cyclopropyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCXEZHVZXEJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393184-59-3 |
Source


|
| Record name | 2-cyclopropyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)
![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)
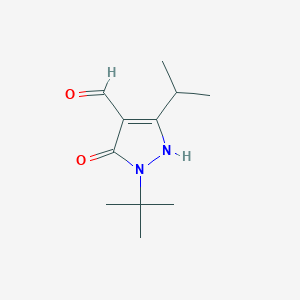
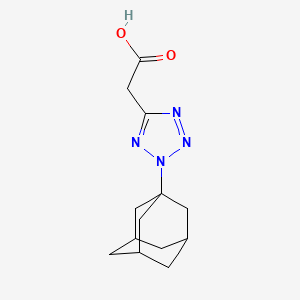
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)
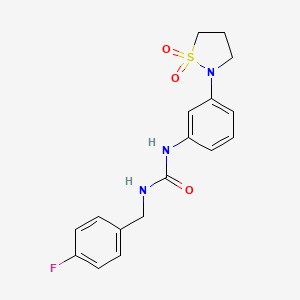
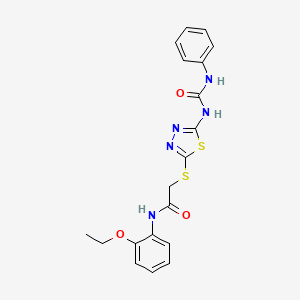
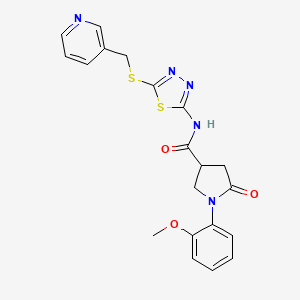
![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)
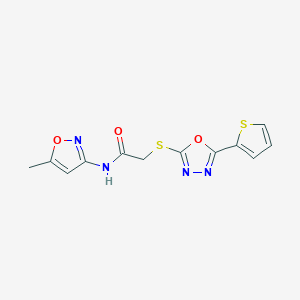
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2400128.png)
